molecular formula C10H12O5 B13624989 Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate

Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate

Cat. No.: B13624989
M. Wt: 212.20 g/mol
InChI Key: QZRAPFWYCKNDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H12O4. It is known for its unique chemical structure, which includes both hydroxyl and methoxy functional groups attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hydroxy-4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group produces alcohols.

Scientific Research Applications

Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. For instance, the compound may act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate
  • Methyl 2-(3-amino-4-hydroxyphenyl)acetate
  • Methyl 2-(4-hydroxy-3-methylphenyl)acetate
  • Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Uniqueness

Methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

methyl 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetate

InChI

InChI=1S/C10H12O5/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5,9,11-12H,1-2H3

InChI Key

QZRAPFWYCKNDHH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)OC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.